
2-((7-Methyl-1H-indol-3-yl)methyl)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((7-Methyl-1H-indol-3-yl)methyl)malononitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of research in medicinal chemistry.
准备方法
The synthesis of 2-((7-Methyl-1H-indol-3-yl)methyl)malononitrile typically involves the reaction of 7-methylindole with malononitrile in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include the use of acidic or basic catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
化学反应分析
2-((7-Methyl-1H-indol-3-yl)methyl)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((7-Methyl-1H-indol-3-yl)methyl)malononitrile involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
相似化合物的比较
2-((7-Methyl-1H-indol-3-yl)methyl)malononitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
7-Methylindole: A precursor in the synthesis of various indole derivatives. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other indole derivatives.
属性
分子式 |
C13H11N3 |
|---|---|
分子量 |
209.25 g/mol |
IUPAC 名称 |
2-[(7-methyl-1H-indol-3-yl)methyl]propanedinitrile |
InChI |
InChI=1S/C13H11N3/c1-9-3-2-4-12-11(8-16-13(9)12)5-10(6-14)7-15/h2-4,8,10,16H,5H2,1H3 |
InChI 键 |
OPXWZVOWJFOGPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



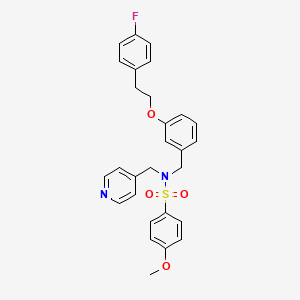
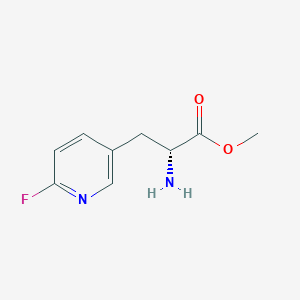
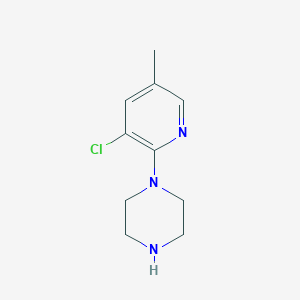
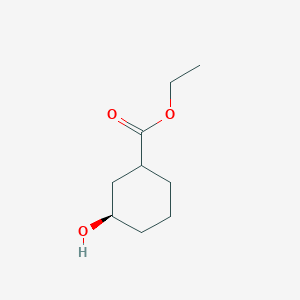
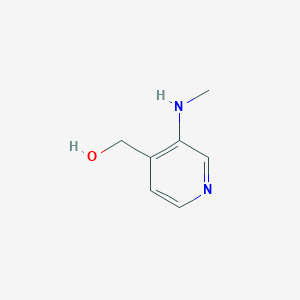
![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)
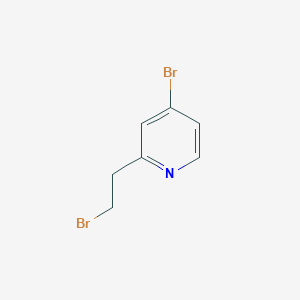
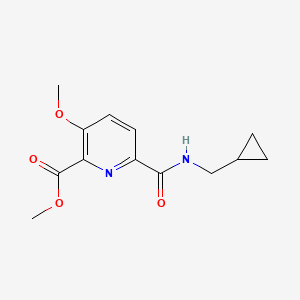

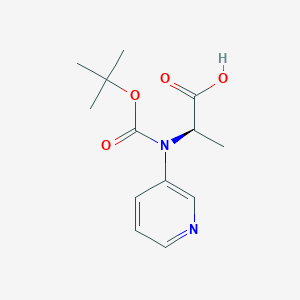
![[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B13116261.png)
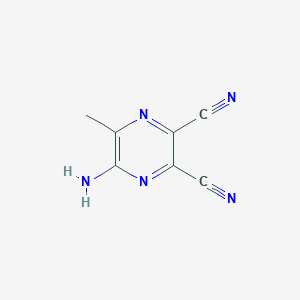
![6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13116270.png)
